1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active compounds makes it a candidate for drug development and biochemical studies.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where tetrahydroisoquinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its specific application, but it could involve inhibition or activation of these targets, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
- 1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
Uniqueness
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C26H27FN2O4S |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(3-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27FN2O4S/c1-30-21-6-4-5-19(14-21)28-26(34)29-12-11-17-13-24(31-2)25(32-3)15-22(17)23(29)16-33-20-9-7-18(27)8-10-20/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34) |
InChI Key |
FZVZLZYTFZFYHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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